Cas no 2649062-17-7 ((1,3-benzoxazol-2-yl)(chlorosulfonyl)iminomethyl-lambda6-sulfanone)

(1,3-benzoxazol-2-yl)(chlorosulfonyl)iminomethyl-lambda6-sulfanone Chemical and Physical Properties
Names and Identifiers
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- 2649062-17-7
- EN300-314942
- (1,3-benzoxazol-2-yl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone
- INDEX NAME NOT YET ASSIGNED
- (1,3-benzoxazol-2-yl)(chlorosulfonyl)iminomethyl-lambda6-sulfanone
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- MDL: MFCD30345442
- Inchi: 1S/C8H7ClN2O4S2/c1-16(12,11-17(9,13)14)8-10-6-4-2-3-5-7(6)15-8/h2-5H,1H3
- InChI Key: UCCAVQNXGWIUAY-UHFFFAOYSA-N
- SMILES: ClS(N=S(C)(C1=NC2C=CC=CC=2O1)=O)(=O)=O
Computed Properties
- Exact Mass: 293.9535767g/mol
- Monoisotopic Mass: 293.9535767g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 506
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 106Ų
- XLogP3: 2.5
Experimental Properties
- Density: 1.71±0.1 g/cm3(Predicted)
- Boiling Point: 469.8±28.0 °C(Predicted)
(1,3-benzoxazol-2-yl)(chlorosulfonyl)iminomethyl-lambda6-sulfanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-314942-5g |
(1,3-benzoxazol-2-yl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone |
2649062-17-7 | 5g |
$2277.0 | 2023-09-05 | ||
Enamine | EN300-314942-0.1g |
(1,3-benzoxazol-2-yl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone |
2649062-17-7 | 0.1g |
$691.0 | 2023-09-05 | ||
Enamine | EN300-314942-10g |
(1,3-benzoxazol-2-yl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone |
2649062-17-7 | 10g |
$3376.0 | 2023-09-05 | ||
Enamine | EN300-314942-0.5g |
(1,3-benzoxazol-2-yl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone |
2649062-17-7 | 0.5g |
$754.0 | 2023-09-05 | ||
Enamine | EN300-314942-1.0g |
(1,3-benzoxazol-2-yl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone |
2649062-17-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-314942-5.0g |
(1,3-benzoxazol-2-yl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone |
2649062-17-7 | 5.0g |
$2277.0 | 2023-02-24 | ||
Enamine | EN300-314942-2.5g |
(1,3-benzoxazol-2-yl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone |
2649062-17-7 | 2.5g |
$1539.0 | 2023-09-05 | ||
Enamine | EN300-314942-0.05g |
(1,3-benzoxazol-2-yl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone |
2649062-17-7 | 0.05g |
$660.0 | 2023-09-05 | ||
Enamine | EN300-314942-0.25g |
(1,3-benzoxazol-2-yl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone |
2649062-17-7 | 0.25g |
$723.0 | 2023-09-05 | ||
Enamine | EN300-314942-10.0g |
(1,3-benzoxazol-2-yl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone |
2649062-17-7 | 10.0g |
$3376.0 | 2023-02-24 |
(1,3-benzoxazol-2-yl)(chlorosulfonyl)iminomethyl-lambda6-sulfanone Related Literature
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
Additional information on (1,3-benzoxazol-2-yl)(chlorosulfonyl)iminomethyl-lambda6-sulfanone
Introduction to Compound CAS No. 2649062-17-7: (1,3-benzoxazol-2-yl)(chlorosulfonyl)iminomethyl-lambda6-sulfanone
The compound with the CAS number 2649062-17-7, known as (1,3-benzoxazol-2-yl)(chlorosulfonyl)iminomethyl-lambda6-sulfanone, is a unique and intriguing molecule that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound belongs to a class of organosulfur compounds and features a benzoxazole moiety, which is a common structural motif in various bioactive molecules. The presence of the chlorosulfonyl and iminomethyl groups adds to its complexity and potential biological activity.
The structure of (1,3-benzoxazol-2-yl)(chlorosulfonyl)iminomethyl-lambda6-sulfanone is characterized by a benzoxazole ring fused to a sulfonyl imine functional group. The benzoxazole ring is known for its stability and ability to form strong hydrogen bonds, which can enhance the compound's solubility and binding affinity to biological targets. The chlorosulfonyl group, on the other hand, introduces electrophilic reactivity and can participate in various chemical reactions, making this compound a versatile building block in synthetic chemistry.
Recent research has focused on the potential applications of (1,3-benzoxazol-2-yl)(chlorosulfonyl)iminomethyl-lambda6-sulfanone in medicinal chemistry. Studies have shown that compounds with similar structures exhibit promising biological activities, including antimicrobial, antiviral, and anticancer properties. For instance, benzoxazole derivatives have been reported to inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival.
In addition to its potential therapeutic applications, (1,3-benzoxazol-2-yl)(chlorosulfonyl)iminomethyl-lambda6-sulfanone has also been explored for its use in materials science. The unique electronic properties of the benzoxazole ring and the reactivity of the chlorosulfonyl group make it an attractive candidate for the development of functional materials with applications in electronics and sensors. Recent studies have demonstrated that compounds with similar structures can be used as precursors for the synthesis of conductive polymers and other advanced materials.
The synthesis of (1,3-benzoxazol-2-yl)(chlorosulfonyl)iminomethyl-lambda6-sulfanone typically involves multi-step reactions that require careful control of reaction conditions to achieve high yields and purity. One common synthetic route involves the reaction of 2-amino-benzoxazole with chlorosulfonyl isocyanate, followed by further functionalization steps to introduce the desired substituents. Advances in synthetic methods have led to more efficient and environmentally friendly processes for producing this compound, making it more accessible for both academic research and industrial applications.
The physical properties of (1,3-benzoxazol-2-yl)(chlorosulfonyl)iminomethyl-lambda6-sulfanone
In terms of safety and handling, while specific guidelines may vary depending on local regulations, general precautions should be taken when working with this compound due to its reactivity. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn during handling to minimize exposure risks. Additionally, it is important to store the compound in a cool, dry place away from incompatible materials.
The future prospects for (1,3-benzoxazol-2-yl)(chlorosulfonyl)iminomethyl-lambda6-sulfanone
In conclusion, (1,3-benzoxazol-2-yl)(chlorosulfonyl)iminomethyl-lambda6-sulfanone (CAS No. 2649062-17-7) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, materials science, and beyond. Its unique structure and properties make it an exciting area of study for researchers and industry professionals alike. As research progresses, it is likely that new insights and innovations will continue to emerge, further expanding the utility and impact of this remarkable molecule.
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